2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
Description
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide features a pyrimidinone core (4-methyl-6-oxo substitution) linked via a thioether bridge to an acetamide group. The acetamide nitrogen is further substituted with a hybrid aromatic system comprising a pyridine ring (position 3) fused to a thiophen-3-yl moiety.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-7-16(23)21(11-20-12)9-15(22)19-8-13-3-2-5-18-17(13)14-4-6-24-10-14/h2-7,10-11H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEWSDXNDZNOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide represents a class of organic molecules that have garnered attention in medicinal chemistry due to their potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.35 g/mol. The structure features a pyrimidine ring, an acetamide moiety, and a thiophene-pyridine substituent, which contribute to its unique biological profile.
Structural Representation
| Component | Description |
|---|---|
| Pyrimidine Ring | Core structure linked to biological activity |
| Acetamide Group | Provides solubility and reactivity |
| Thiophene-Pyridine Substituent | Potential for interaction with biological targets |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrimidine Intermediate : Starting from 4-methyl-6-oxopyrimidine, reactions with appropriate reagents yield the desired intermediate.
- Acylation : The intermediate undergoes acylation with a thiophenic derivative to form the final product.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on derivatives have shown their ability to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves modulation of apoptotic pathways through caspase activation and DNA synthesis inhibition .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Interaction with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : Binding to receptors that regulate cell growth and survival.
These interactions can lead to altered cellular responses, particularly in cancerous tissues.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of structurally similar compounds on tumor cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
- Mechanistic Insights : Another investigation highlighted how modifications in the chemical structure influenced the binding affinity to target proteins, enhancing anticancer efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin)acetamide | Moderate | Apoptosis induction |
| N-cyclohexyl-2-(4-methyl-6-oxopyrimidin)acetamide | High | Enzyme inhibition |
| N-(2-(4-methylthiazol)benzamide | Significant | Receptor modulation |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidinone-Based Acetamides
Substituent Effects on Physicochemical Properties
- Compound 5.6: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Substituent: 2,3-Dichlorophenyl group. Melting point: 230°C; molecular weight: 344.21 g/mol.
Compound 5.12 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
Heterocyclic Variations in Acetamide Derivatives
Pyridazinone and Quinazolinone Analogs
- Compound 3 (ZINC00220177): 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide Pyridazinone core with phenethyl-acetamide. Demonstrated acetylcholinesterase inhibition (IC₅₀ ~5 µM), suggesting the pyrimidinone core in the target compound could share similar inhibitory mechanisms .
- Compound 9 (ZINC08993868): 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Quinazolinone core with fluorophenyl substitution. Higher molecular weight (406.34 g/mol) and hydrogen-bonding capacity may improve target affinity but reduce bioavailability compared to the target compound .
Imidazo[1,2-a]pyridine Derivatives ()
- MM0333.02: 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide Imidazopyridine core with methylphenyl substitution. Structural divergence from pyrimidinone limits direct comparison, though the acetamide group may serve as a common pharmacophore for kinase or protease inhibition .
Complex Polycyclic Systems ()
Goxalapladib : A naphthyridine-based acetamide with trifluoromethyl biphenyl and piperidinyl groups.
- MC4382: N-(2-(2-(3S)-3-(((5-(4-cyanophenyl)-6-(p-tolyl)pyridin-3-yl)oxy)methyl)pyrrolidin-1-yl)-3-oxopropoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide Polyaromatic system with multiple hydrogen-bond acceptors. High complexity (MW ~800–900 g/mol) likely limits metabolic stability, contrasting with the target compound’s moderate size .
Comparative Data Table
Research Implications and Gaps
- Structural Optimization : The target compound’s thiophene-pyridine substituent may enhance binding to aromatic-rich enzyme pockets (e.g., acetylcholinesterase’s peripheral anionic site) compared to simpler aryl groups .
- Data Limitations : Biological activity (e.g., IC₅₀, logP) for the target compound is absent in the evidence. Further assays are needed to benchmark against analogs like ZINC00220177 .
- Synthetic Challenges : The steric bulk of the thiophene-pyridine group may necessitate modified alkylation conditions (e.g., elevated temperatures or polar aprotic solvents) to improve yields beyond 66–80% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
